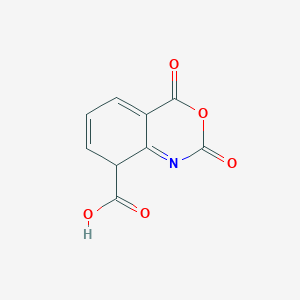
2,3-Dihydroxypropyl octadecanoate;octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxypropyl octadecanoate, also known as glyceryl monostearate, is an organic compound with the molecular formula C21H42O4. It is a monoester derived from glycerol and stearic acid. This compound is commonly used in various industries due to its emulsifying properties and is often found in food, cosmetics, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypropyl octadecanoate is typically synthesized through the esterification of glycerol with stearic acid. The reaction involves heating glycerol and stearic acid in the presence of an acid catalyst, such as sulfuric acid, to produce the monoester. The reaction conditions usually include temperatures ranging from 150°C to 200°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, the production of 2,3-dihydroxypropyl octadecanoate involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxypropyl octadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions
Major Products Formed:
Oxidation: Stearic acid and glyceric acid.
Reduction: Stearyl alcohol and glycerol.
Substitution: Various esters and ethers depending on the substituents used
Scientific Research Applications
2,3-Dihydroxypropyl octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier and stabilizer in chemical formulations.
Biology: Employed in the preparation of lipid-based drug delivery systems.
Medicine: Utilized in the formulation of controlled-release pharmaceuticals.
Industry: Commonly used in the production of cosmetics, food additives, and plasticizers
Mechanism of Action
The mechanism of action of 2,3-dihydroxypropyl octadecanoate primarily involves its ability to act as an emulsifier. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. This property is crucial in various applications, such as drug delivery systems, where it helps in the dispersion of active ingredients .
Comparison with Similar Compounds
Glyceryl distearate: A diester of glycerol and stearic acid.
Glyceryl tristearate: A triester of glycerol and stearic acid.
Glyceryl monolaurate: A monoester of glycerol and lauric acid
Comparison: 2,3-Dihydroxypropyl octadecanoate is unique due to its monoester structure, which provides specific emulsifying properties not found in diesters or triesters. Its ability to form stable emulsions at lower concentrations makes it particularly valuable in various industrial applications .
Properties
Molecular Formula |
C39H77O6- |
|---|---|
Molecular Weight |
642.0 g/mol |
IUPAC Name |
2,3-dihydroxypropyl octadecanoate;octadecanoate |
InChI |
InChI=1S/C21H42O4.C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h20,22-23H,2-19H2,1H3;2-17H2,1H3,(H,19,20)/p-1 |
InChI Key |
IXUATGFEVCPOOD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B12349623.png)

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12349638.png)


![2-[1-[4-[4-(4-Hydroxypiperidin-1-yl)phenyl]imino-5-oxo-4a,6-dihydropyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile](/img/structure/B12349649.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349661.png)

